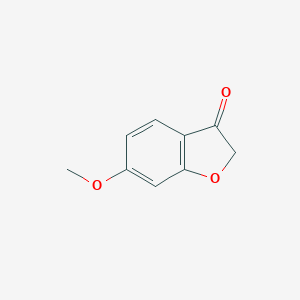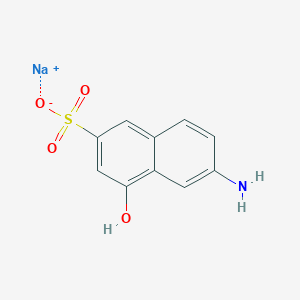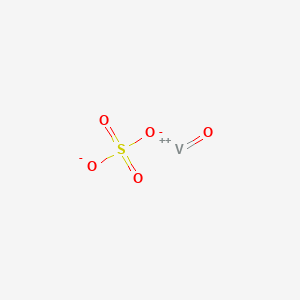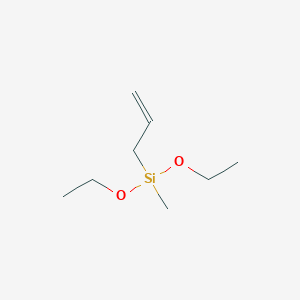
Allyldiethoxymethylsilane
Übersicht
Beschreibung
Allyldiethoxymethylsilane (ADEMS) is a versatile organosilicon compound that has been widely used in various chemical and biological applications. It is a clear, colorless liquid that is soluble in most organic solvents and has a boiling point of 126-128°C. ADEMS has been extensively studied due to its unique chemical and biological properties, making it an attractive candidate for various research applications.
Wirkmechanismus
The mechanism of action of Allyldiethoxymethylsilane is based on its ability to undergo hydrolysis in the presence of water or moisture, resulting in the formation of silanols. Silanols are highly reactive and can undergo various chemical reactions such as condensation and cross-linking. In organic synthesis, Allyldiethoxymethylsilane can undergo cross-coupling reactions with various nucleophiles such as Grignard reagents and organolithium compounds, resulting in the formation of carbon-carbon bonds. In polymer chemistry, Allyldiethoxymethylsilane can undergo condensation reactions with other silanes or siloxanes, resulting in the formation of cross-linked polymers.
Biochemische Und Physiologische Effekte
Allyldiethoxymethylsilane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. In vitro studies have shown that Allyldiethoxymethylsilane can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of oxidative stress and inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Allyldiethoxymethylsilane has several advantages that make it an attractive candidate for various lab experiments. It is a stable and easy-to-handle compound that can be easily synthesized and purified. Allyldiethoxymethylsilane is also compatible with a wide range of solvents and can be used in various reaction conditions. However, Allyldiethoxymethylsilane has some limitations, including its sensitivity to moisture and air, which can result in hydrolysis and the formation of unwanted by-products. Additionally, Allyldiethoxymethylsilane can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
Allyldiethoxymethylsilane has several potential future directions, including its application in the synthesis of functionalized polymers and the development of organosilicon compounds with potential therapeutic applications. Allyldiethoxymethylsilane can also be used as a precursor for the synthesis of novel materials with unique chemical and physical properties. Additionally, further studies are needed to explore the potential antioxidant and anti-inflammatory activities of Allyldiethoxymethylsilane and its derivatives, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Allyldiethoxymethylsilane is a versatile organosilicon compound that has been extensively studied due to its unique chemical and biological properties. It can be synthesized through a simple and efficient reaction and has been used in various scientific research applications. Allyldiethoxymethylsilane has several advantages and limitations, and its potential future directions are vast and promising. Further studies are needed to explore its full potential and to develop new applications for this valuable compound.
Synthesemethoden
Allyldiethoxymethylsilane can be synthesized through the reaction of allyl chloride with diethoxymethylsilane in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Allyldiethoxymethylsilane as the main product. The yield of Allyldiethoxymethylsilane can be optimized by adjusting the reaction conditions such as temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
Allyldiethoxymethylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and biomedical research. It is a valuable reagent in organic synthesis due to its ability to undergo various chemical transformations such as cross-coupling reactions, reduction, and oxidation. Allyldiethoxymethylsilane has also been used in the preparation of functionalized polymers, which find applications in areas such as drug delivery and tissue engineering. In biomedical research, Allyldiethoxymethylsilane has been used as a precursor for the synthesis of organosilicon compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
diethoxy-methyl-prop-2-enylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-8-11(4,9-6-2)10-7-3/h5H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJWRHASAVFGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC=C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871281 | |
| Record name | Allyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiethoxymethylsilane | |
CAS RN |
18388-45-9 | |
| Record name | Diethoxymethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18388-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, diethoxymethyl-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018388459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethoxymethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



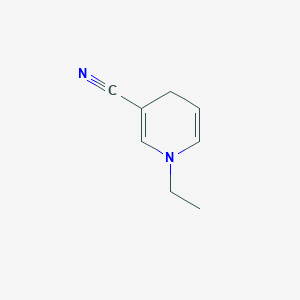

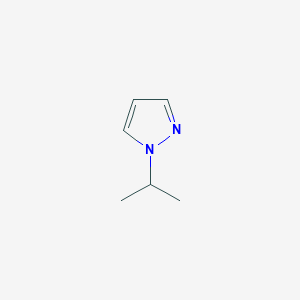
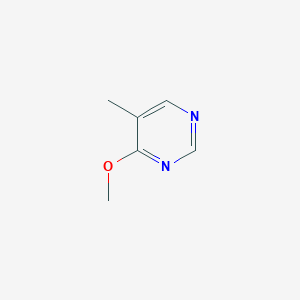
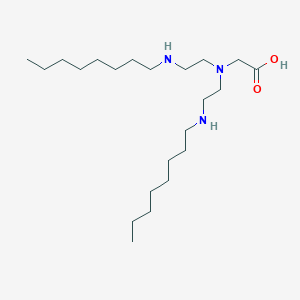
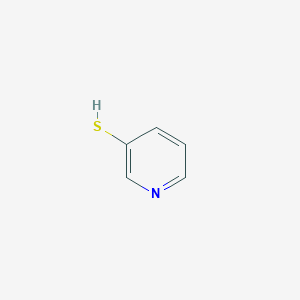
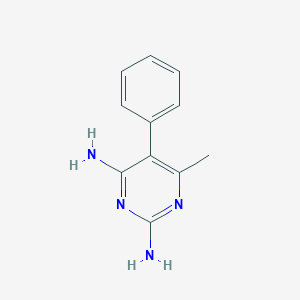
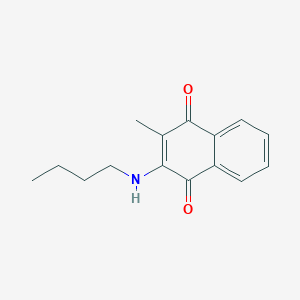
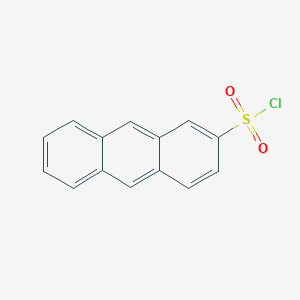
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
